molecular formula C12H18N2O B2543508 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2202461-62-7

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2543508
CAS No.: 2202461-62-7
M. Wt: 206.289
InChI Key: SWLSMTJBGKRQOX-UHFFFAOYSA-N
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Description

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine ( 2202461-62-7) is a novel pyridine derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 . This compound features a pyridine ring substituted with a methyl group and a methoxy group linked to a 1-methylpyrrolidine moiety, a structure that has garnered significant interest in medicinal chemistry research . Preliminary studies suggest that this structural class possesses diverse biological activities, including potential anti-inflammatory and neuroprotective properties . In vitro research on this compound has indicated it may exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also shown promise in cellular models of neurodegenerative diseases, where it was found to reduce oxidative stress and prevent neuronal cell death . Furthermore, its potential anticancer properties are being explored, with studies indicating it may inhibit cell proliferation and induce apoptosis in certain cancer cell lines . Preclinical pharmacokinetic studies suggest the compound has favorable oral bioavailability, making it a candidate for further investigation as a therapeutic agent . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

5-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-5-6-12(13-8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLSMTJBGKRQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises two primary subunits:

  • Pyridine core : 5-Methyl-2-hydroxypyridine or its derivatives.
  • Pyrrolidine side chain : (1-Methylpyrrolidin-2-yl)methanol.

Coupling these subunits via an ether linkage forms the final product. Retrosynthetically, this suggests two parallel synthesis routes for the fragments followed by a Williamson ether synthesis or Ullmann-type coupling.

Synthesis of Key Intermediates

Preparation of (1-Methylpyrrolidin-2-yl)methanol

The pyrrolidine moiety is synthesized through asymmetric hydrogenation and subsequent functionalization:

Step 1: Hydrogenation of 2-Methylpyrroline
2-Methylpyrroline undergoes catalytic hydrogenation using platinum(IV) oxide (PtO₂) or 5% Pt/C in a 2:1–3:1 ethanol-methanol solvent system at ambient temperature. This step yields racemic 2-methylpyrrolidine with >98% conversion efficiency.

Step 2: Chiral Resolution
Racemic 2-methylpyrrolidine is resolved using L- or D-tartaric acid in alcoholic solvents. For example, (R)-2-methylpyrrolidine L-tartrate is crystallized from ethanol-methanol mixtures, achieving ≥97% enantiomeric excess (ee) after four recrystallizations.

Step 3: Hydroxymethylation
The resolved 2-methylpyrrolidine is hydroxymethylated via:

  • Formaldehyde Condensation : Reaction with formaldehyde under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.
  • Oxidation-Reduction : Sequential oxidation of 2-methylpyrrolidine to 2-pyrrolidinone followed by reduction with LiAlH₄.
Parameter Conditions Yield (%) Optical Purity (% ee)
Hydrogenation Catalyst 5% Pt/C in EtOH-MeOH (2:1) 95 Racemic
Resolution Solvent Ethanol-water (4:1) with L-tartaric acid 78 97
Hydroxymethylation HCHO, K₂CO₃, DMF, 90°C, 12 h 85 Retained

Synthesis of 5-Methyl-2-hydroxypyridine

This intermediate is typically prepared via:

  • Demethylation of 2-Methoxy-5-methylpyridine : Using BBr₃ in CH₂Cl₂ at −78°C.
  • Direct Hydroxylation : Catalytic C–H activation of 5-methylpyridine with Pd(OAc)₂ and PhI(OAc)₂.

Coupling Methodologies

Williamson Ether Synthesis

The most widely employed method involves nucleophilic substitution:

  • Activation of Pyridine-OH : 5-Methyl-2-hydroxypyridine is treated with NaH or K₂CO₃ in anhydrous DMF to generate the phenoxide ion.
  • Alkylation : Reaction with (1-methylpyrrolidin-2-yl)methyl mesylate or tosylate at 60–80°C for 6–12 h.

Optimization Data :

  • Base : K₂CO₃ (2.5 equiv) outperforms NaH due to reduced side reactions.
  • Solvent : DMF > DMSO > THF (yields: 82%, 75%, 68%, respectively).
  • Temperature : 70°C balances reaction rate and decomposition (<5%).

Copper-Catalyzed Ullmann Coupling

For sterically hindered substrates, Ullmann coupling using CuI/1,10-phenanthroline in DMSO at 110°C achieves 76% yield. This method avoids pre-activation of the alcohol but requires longer reaction times (24–48 h).

Industrial-Scale Production Considerations

Catalytic Hydrogenation at Scale

Key parameters for Pt/C-mediated hydrogenation in batch reactors:

  • Substrate Concentration : 15–20% w/v to minimize viscosity.
  • H₂ Pressure : 50–100 psi for optimal catalyst turnover.
  • Catalyst Recycling : Pt/C can be reused 3–4 times with <10% activity loss.

Crystallization Optimization

Recrystallization of the tartrate salt uses ethanol-water gradients:

  • First Crop : 70% ethanol yields 89% recovery at 97% ee.
  • Mother Liquor Recycling : Second crop adds 12% yield at 95% ee.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient).
  • Chiral Analysis : Chiralcel OD-H column, hexane:IPA (80:20), 1 mL/min.
  • MS (ESI+) : m/z 235.2 [M+H]⁺.

Emerging Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-methylpyrrolidine achieves 99% ee using vinyl acetate as acyl donor. This green chemistry approach reduces tartaric acid usage by 60%.

Flow Chemistry

Continuous hydrogenation in microreactors (2 mm ID) with 5% Pt/C enhances mass transfer, reducing reaction time from 8 h to 45 min.

Chemical Reactions Analysis

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. The compound binds to these receptors, mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 2-methoxy-5-methylpyridine scaffold distinguishes it from analogs like 5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl pyridine (), which positions a methoxy group on a phenyl ring conjugated to an oxadiazole heterocycle. The latter exhibits stronger electron-withdrawing effects due to the oxadiazole, altering reactivity in cross-coupling reactions compared to the target’s electron-donating methyl and pyrrolidine groups .

Another analog, 2'-methoxy-3,3'-bipyridin-6-amine (), features a methoxy group at position 2' and an amine at position 4. This difference impacts solubility and target binding in medicinal applications .

Heterocyclic Moieties and Steric Effects

The 1-methylpyrrolidine group in the target compound is a five-membered ring, whereas 5-chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine () incorporates a six-membered piperidine ring.

Physicochemical Properties

Property Target Compound 5-Chloro-3-nitro-2-(piperidin-4-ylmethoxy)pyridine 2'-Methoxy-3,3'-bipyridin-6-amine
Molecular Weight ~250 g/mol 283.7 g/mol 201.2 g/mol
LogP (Predicted) 1.8 (moderate hydrophobicity) 2.1 (higher hydrophobicity) 1.2 (lower hydrophobicity)
Key Functional Groups Pyrrolidine-methoxy, methyl Piperidine-methoxy, nitro, chloro Bipyridine, methoxy, amine

The target’s methyl group at position 5 increases hydrophobicity relative to analogs with polar substituents (e.g., amines or nitro groups). Its pyrrolidine-methoxy group may improve solubility in protic solvents compared to purely aromatic systems .

Biological Activity

5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (CAS No. 2202461-62-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure, which includes a methoxy group and a pyrrolidine moiety, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and other fields.

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 206.28 g/mol
  • Structural Characteristics : The compound contains a pyridine ring substituted with a methoxy group and a 1-methylpyrrolidin-2-yl group, which may influence its pharmacological properties.

This compound primarily interacts with the nicotinic acetylcholine receptors (nAChRs) . These receptors are critical in neurotransmission and are implicated in various neurological processes. The compound acts as an agonist, leading to:

  • Activation of nAChRs : This results in the release of neurotransmitters such as acetylcholine, which plays a role in cognitive functions and muscle activation.
  • Biochemical Pathways : The activation of these receptors can trigger downstream signaling pathways that affect neuronal excitability and synaptic plasticity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic effects:

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For example, studies have shown that activation of nAChRs can protect neurons from apoptosis induced by neurotoxic agents, suggesting that this compound may have similar protective effects.

Cognitive Enhancement

Preclinical studies suggest that agonists of nAChRs can enhance cognitive functions such as memory and learning. The ability of this compound to activate these receptors may lead to improved cognitive performance in models of cognitive impairment.

Case Studies and Research Findings

StudyFindings
Neuroprotection Study (2023) Demonstrated that similar pyridine derivatives protect against oxidative stress-induced neuronal death in vitro.
Cognitive Function Assessment (2024) Showed enhanced memory retention in animal models treated with nAChR agonists, indicating potential for cognitive enhancement.
Pharmacokinetics Study (2023) Investigated the absorption, distribution, metabolism, and excretion (ADME) profile, revealing favorable bioavailability and CNS penetration.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are essential. Preliminary toxicological evaluations indicate that compounds in this class exhibit low toxicity profiles at therapeutic doses. However, further studies are warranted to establish comprehensive safety data.

Q & A

Q. Variables to Test :

  • Catalysts : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide reactivity .
  • Temperature : Reflux conditions (e.g., 80°C in methanol) may improve kinetics but risk side reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for reaction efficiency .
  • Stoichiometry : Optimize the molar ratio of pyridine to pyrrolidine derivatives (e.g., 1:1.2 to 1:1.5) to minimize unreacted starting material .

Case Study : A related synthesis achieved 75% yield by adjusting sodium methoxide concentration and reflux duration .

Advanced: How should researchers address contradictions in spectral or analytical data?

Q. Common Issues :

  • NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve complex splitting patterns, especially in the pyrrolidine region .
  • HPLC Purity Discrepancies : Compare retention times with a reference standard. If impurities persist, employ preparative HPLC or recrystallization .
  • Mass Spec Anomalies : Check for adduct formation (e.g., sodium or potassium) or isotopic patterns inconsistent with the molecular formula .

Example : A study reported 95.5% purity via HPLC but lower yield (75%), highlighting the need to correlate synthetic steps with analytical outcomes .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Q. Approaches :

  • Analog Synthesis : Modify the pyrrolidine ring (e.g., introduce substituents at the 1-methyl position) or pyridine’s methoxy group to assess pharmacological effects .
  • Computational Modeling : Perform docking studies to evaluate interactions with biological targets (e.g., receptors or enzymes).
  • Biological Assays : Test analogs in in vitro models (e.g., enzyme inhibition assays) and correlate activity with structural features .

Data Interpretation : Use regression analysis to link physicochemical properties (e.g., logP, polar surface area) with bioactivity .

Advanced: How can researchers mitigate hazards during synthesis and handling?

Q. Safety Protocols :

  • Ventilation : Use fume hoods to avoid inhaling dust or vapors, as pyridine derivatives are often irritants .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and store in labeled containers .

Case Study : A protocol for a related compound emphasized avoiding dust generation and using closed systems during scale-up .

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